N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide has several scientific research applications:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other reduced forms.
Substitution: Various substitution reactions can introduce different substituents onto the indole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .
Mechanism of Action
The mechanism of action of N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or antiviral effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core, used in plant growth regulation.
Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation and other physiological processes.
Uniqueness
N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c34-28(31-18-10-3-11-19-31)22-32-21-26(25-16-8-9-17-27(25)32)29(35)30(36)33(24-14-6-2-7-15-24)20-23-12-4-1-5-13-23/h1-2,4-9,12-17,21H,3,10-11,18-20,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGCWUIKAPOFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.